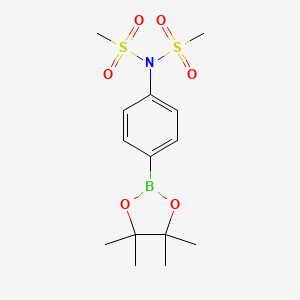

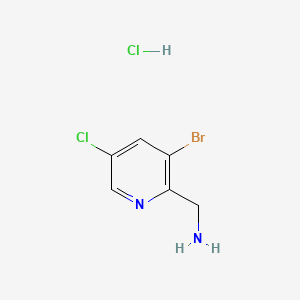

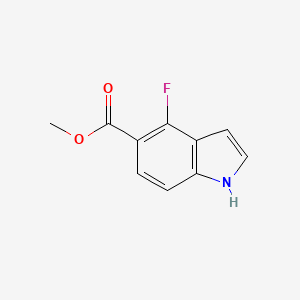

![molecular formula C8H6ClN3 B597301 4-クロロ-7-メチルピリド[2,3-D]ピリミジン CAS No. 117890-81-0](/img/structure/B597301.png)

4-クロロ-7-メチルピリド[2,3-D]ピリミジン

説明

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C .科学的研究の応用

抗癌用途

“4-クロロ-7-メチルピリド[2,3-D]ピリミジン”とその誘導体は、癌研究の分野で可能性を示しています . 例えば、ある研究では、4位と6位に塩素原子を含むピロロ[2,3-d]ピリミジン誘導体の設計と合成が行われました . これらの化合物は、7種類の選択されたヒト癌細胞株に対してin vitroで試験され、いくつかの化合物は有望な活性を示しました .

キナーゼ阻害剤

この化合物は、強力なキナーゼ阻害剤を開発するための足場として役立ちます . キナーゼ阻害剤は、癌を含む様々な疾患の治療において重要な役割を果たしています .

抗ウイルス剤

“4-クロロ-7-メチルピリド[2,3-D]ピリミジン”の誘導体は、抗ウイルス剤として可能性を示しています . これらの化合物が標的とする特定のウイルスは情報源には記載されていませんが、これはウイルス学研究における幅広い用途を示唆しています。

炎症性疾患の治療

これらの化合物は、炎症性疾患の治療にも使用されてきました . 情報源には特定の炎症性疾患は記載されていませんが、これは免疫学やリウマチ学における潜在的な用途を示唆しています。

炎症性皮膚疾患の治療

医薬品化学において、“4-クロロ-7-メチルピリド[2,3-D]ピリミジン”は、アトピー性皮膚炎などの炎症性皮膚疾患に対する革新的な治療法の開発に使用されてきました .

医薬品中間体

“4-クロロ-7-メチルピリド[2,3-D]ピリミジン”は、医薬品中間体として用途があります . つまり、他の複雑な化合物の合成に使用することができ、創薬開発における用途を拡大します。

作用機序

Target of Action

The primary targets of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .

Mode of Action

4-Chloro-7-methylpyrido[2,3-D]pyrimidine interacts with its targets primarily through inhibition. It binds to the active sites of these proteins, preventing them from performing their normal functions . For instance, it can inhibit tyrosine kinases, which are often overactive in cancer cells, leading to uncontrolled cell growth .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned proteins, it disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell death . This makes 4-Chloro-7-methylpyrido[2,3-D]pyrimidine a promising candidate for anticancer therapy .

Result of Action

The molecular and cellular effects of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine’s action are primarily related to its anticancer activity. By inhibiting key proteins involved in cell growth and survival, it can induce cell death and prevent the proliferation of cancer cells .

Action Environment

4-Chloro-7-methylpyrido[2,3-D]pyrimidine exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .

将来の方向性

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The various pyridopyrimidines are used on several therapeutic targets . This suggests that there is potential for future research and development in this area.

生化学分析

Biochemical Properties

4-Chloro-7-methylpyrido[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

4-Chloro-7-methylpyrido[2,3-D]pyrimidine and its derivatives have shown potential in the field of cancer research. They have demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is considered a low-toxicity substance, and long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin .

特性

IUPAC Name |

4-chloro-7-methylpyrido[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFRGDCMHQEADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733804 | |

| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117890-81-0 | |

| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

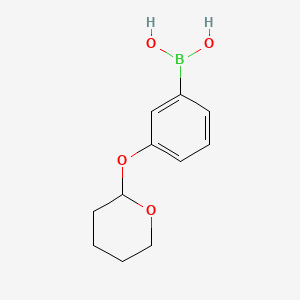

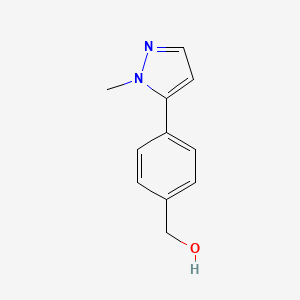

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

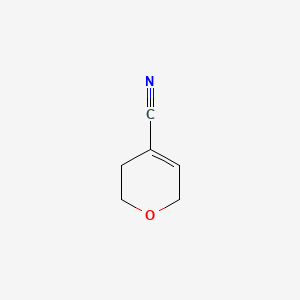

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)